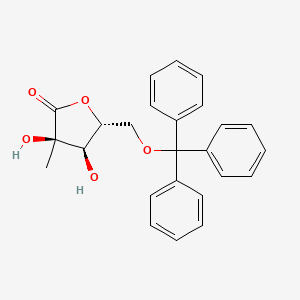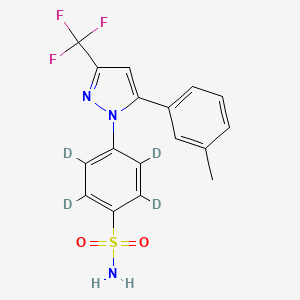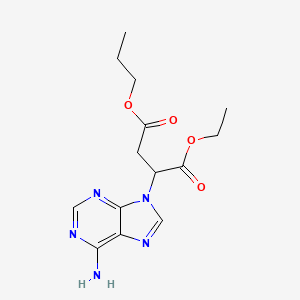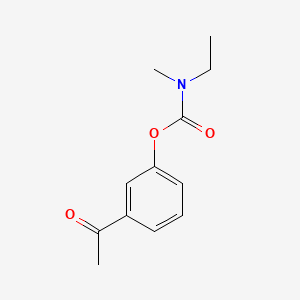
3-Acetylphenyl ethyl(methyl)carbamate
Vue d'ensemble
Description
3-Acetylphenyl ethyl(methyl)carbamate is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is also known by other names such as Rivastigmine EP Impurity C and Rivastigmine USP Related Compound D . This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
3-Acetylphenyl ethyl(methyl)carbamate is utilized in various scientific research fields:
Mécanisme D'action
Target of Action
3-Acetylphenyl ethyl(methyl)carbamate is a compound related to Rivastigmine . Rivastigmine is an antidementia drug , suggesting that the primary targets of this compound could be related to the central nervous system.
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, are reported . The compound has a Log Po/w (iLOGP) of 2.53 and a consensus Log Po/w of 1.95 . Its water solubility is reported as 1.62 mg/ml .
Action Environment
It is noted that the compound should be stored in an inert atmosphere at room temperature .
Safety and Hazards
The compound is considered hazardous and comes with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
It is known that the compound can participate in biochemical reactions due to its carbamate group
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylphenyl ethyl(methyl)carbamate involves the reaction of 3-acetylphenyl chloroformate with N-ethyl-N-methylamine in the presence of a base such as triethylamine . The reaction is typically carried out in an inert atmosphere at room temperature. The product is then purified using column chromatography with a solvent system of petroleum ether and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetylphenyl ethyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Comparaison Avec Des Composés Similaires
3-Acetylphenyl ethyl(methyl)carbamate is compared with other similar compounds such as:
Rivastigmine: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Ethylmethylcarbamic Acid 3-Acetylphenyl Ester: Another related compound with similar chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research applications .
Propriétés
IUPAC Name |
(3-acetylphenyl) N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNQSLSOFYAGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234728 | |
| Record name | 3-Acetylphenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855300-09-3 | |
| Record name | 3-Acetylphenyl ethyl(methyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855300093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetylphenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylphenyl ethyl(methyl)-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETYLPHENYL ETHYL(METHYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502LM1L59E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is 3-acetylphenyl ethyl(methyl)carbamate a crucial starting material in the synthesis of (S)-rivastigmine?
A1: this compound serves as a crucial starting material due to its structure, which allows for a direct asymmetric reductive amination reaction. This reaction, catalyzed by an iridium–phosphoramidite ligand complex, directly couples this compound with diphenylmethanamine []. This key transformation results in the formation of a chiral amine product with high enantioselectivity (96% ee) and yield (93%), streamlining the synthesis of (S)-rivastigmine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




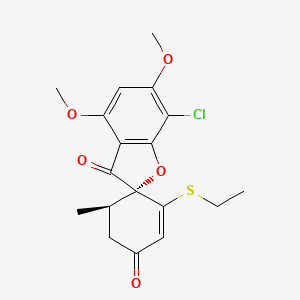
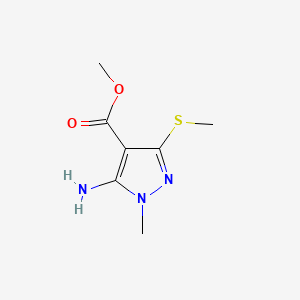
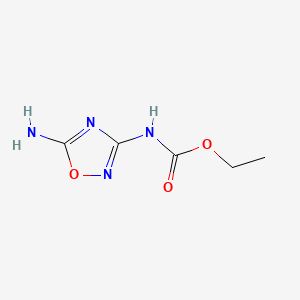
![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)
